molecular formula C7H13N3O3 B574998 Propanamide,  2-(acetylamino)-2-(formylamino)-N-methyl- CAS No. 176039-42-2

Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-

Cat. No.: B574998
CAS No.: 176039-42-2
M. Wt: 187.20 g/mol
InChI Key: IGGDVTRKJCXQJW-UHFFFAOYSA-N
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Description

Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes both acetylamino and formylamino functional groups attached to the propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl- can be achieved through a multi-step process:

    Formylation: The addition of a formyl group to the acetylated intermediate.

    Amidation: The final step involves the formation of the amide bond.

Typical reaction conditions for these steps include the use of acetic anhydride for acetylation, formic acid or formyl chloride for formylation, and a coupling reagent such as dicyclohexylcarbodiimide (DCC) for amidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups attached to the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Industry: It can be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound without the acetylamino and formylamino groups.

    N-Methylpropanamide: Similar structure but lacks the additional functional groups.

    Acetylformamide: Contains both acetyl and formyl groups but in a different arrangement.

Uniqueness

Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: is unique due to the presence of both acetylamino and formylamino groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

176039-42-2

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

2-acetamido-2-formamido-N-methylpropanamide

InChI

InChI=1S/C7H13N3O3/c1-5(12)10-7(2,9-4-11)6(13)8-3/h4H,1-3H3,(H,8,13)(H,9,11)(H,10,12)

InChI Key

IGGDVTRKJCXQJW-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C(=O)N)N(C)C=O

Canonical SMILES

CC(=O)NC(C)(C(=O)NC)NC=O

Synonyms

Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-

Origin of Product

United States

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